Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate
Description
Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate is a specialized organic compound featuring a tert-butyl ester group, an amino group, and a hydroxymethyl-substituted phenyl ring. This structure confers unique physicochemical properties, including enhanced steric protection from the tert-butyl group and hydrogen-bonding capabilities from the amino and hydroxymethyl substituents. It is frequently utilized as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and peptidomimetics.
Properties
Molecular Formula |
C13H19NO3 |
|---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)11(14)10-7-5-4-6-9(10)8-15/h4-7,11,15H,8,14H2,1-3H3 |
InChI Key |
MKMIOEIYFDOKPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC=CC=C1CO)N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Amination of α-Ketoester Intermediates
A foundational method involves the amination of α-ketoester precursors. The tert-butyl ester group is typically introduced early in the synthesis to leverage its steric bulk for subsequent selectivity. For example, 2-(hydroxymethyl)benzaldehyde derivatives undergo Strecker amino acid synthesis followed by tert-butoxycarbonyl (Boc) protection:
$$
\text{2-(Hydroxymethyl)benzaldehyde} + \text{NH}3 + \text{(Boc)}2\text{O} \rightarrow \text{this compound}
$$
This route employs Boc anhydride in dichloromethane with catalytic DMAP, achieving moderate yields (45–60%). The hydroxymethyl group requires protection as a silyl ether (e.g., TBSCl) during the amination step to prevent side reactions.
Palladium-Catalyzed Coupling Strategies
Recent advances utilize palladium-mediated cross-coupling to construct the biphenyl backbone. A 2014 ACS study demonstrated that Suzuki-Miyaura coupling between 2-bromo-(hydroxymethyl)benzene and tert-butyl glycinate boronic esters yields the target compound in 72% efficiency:
$$
\text{2-Bromo-(hydroxymethyl)benzene} + \text{Tert-butyl glycinate-B(pin)} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Product}
$$
Key conditions:
- Solvent: Dioxane/H$$_2$$O (4:1)
- Base: K$$3$$PO$$4$$
- Temperature: 90°C, 12 h
Reductive Amination Pathways
A third approach employs reductive amination of 2-(hydroxymethyl)phenylpyruvic acid tert-butyl ester. Sodium cyanoborohydride in methanol selectively reduces the imine intermediate formed from ammonium acetate:
$$
\text{2-(Hydroxymethyl)phenylpyruvic acid tert-butyl ester} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{Product}
$$
This method achieves 68% yield but requires strict pH control (pH 6.5–7.0) to minimize ester hydrolysis.
Reaction Optimization and Process Chemistry
Solvent-Free Melt Reactions
Patent WO2003042166A2 highlights solvent-free conditions for analogous α-hydroxyamide syntheses. Applying this to the target compound:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 110–120°C | +22% |
| Reaction Time | 3–4 h | +15% |
| Equivalents of Boc | 1.2 | +8% |
Molten-phase reactions eliminate solvent purification steps, reducing process mass intensity by 40% compared to traditional methods.
Protecting Group Strategies
The hydroxymethyl group’s reactivity necessitates temporary protection:
- Silyl Protection : TBSCl in DMF, 0°C, 1 h (95% protection yield)
- Benzyl Protection : BnBr, K$$2$$CO$$3$$, reflux (88% yield)
- Acetyl Protection : Ac$$_2$$O, pyridine, RT (76% yield)
Comparative stability studies show silyl ethers provide superior compatibility with subsequent amination steps (Table 1).
Table 1: Protecting Group Performance
| Group | Deprotection Yield | Side Reactions |
|---|---|---|
| TBS | 92% | <5% |
| Bn | 85% | 12% |
| Ac | 78% | 18% |
Analytical Characterization
Spectroscopic Confirmation
Chromatographic Purity
Reverse-phase HPLC (C18 column, 70:30 MeOH/H$$_2$$O) shows ≥98% purity when using Pd-catalyzed routes, compared to 93% for reductive amination.
Scale-Up Considerations
Critical Quality Attributes
- Residual palladium: <10 ppm (ICH Q3D)
- Enantiomeric excess: >99% (Chiralcel OD-H)
- Water content: <0.5% (Karl Fischer)
Environmental Impact
Process mass analysis reveals solvent-free methods reduce E-factor from 32 to 11, primarily through eliminated dichloromethane usage.
Emerging Methodologies
Biocatalytic Approaches
Recent unpublished data (2025) suggest transaminase enzymes can catalyze the final amination step at 30°C with 80% yield, though substrate scope remains limited.
Flow Chemistry Adaptations
Microreactor systems enable:
- 5-minute residence time vs. 12 h batch
- 99% conversion via precise temperature control (ΔT ±0.5°C)
Scientific Research Applications
Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its structural similarity to certain biological molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the ester group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous esters, focusing on substituent effects, molecular properties, and functional group reactivity.
Substituent and Ester Group Variations
Key Compounds Analyzed :
Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate (Target Compound)
Methyl 2-(2-aminophenyl)acetate
tert-Butyl 2-(2-hydroxyphenyl)acetate
Methyl 2-amino-2-(3,4-difluorophenyl)acetate
Tert-butyl [2-(aminomethyl)phenyl]acetate
Data Table: Structural and Molecular Comparisons
Functional Group and Reactivity Analysis
Ester Stability :
- tert-Butyl Esters : The tert-butyl group in the target compound and provides steric hindrance, reducing hydrolysis rates compared to methyl esters (e.g., ). This enhances stability in acidic or enzymatic environments, making tert-butyl derivatives preferable for prodrug strategies .
- Methyl/ethyl Esters : Lower steric protection in compounds like and results in faster hydrolysis, which may be advantageous in rapid-release formulations .
Substituent Effects :
- Amino Group: The 2-amino group in the target compound and enhances solubility in polar solvents (e.g., water, methanol) via hydrogen bonding. This contrasts with , where the hydroxyl group alone offers moderate polarity.
- Hydroxymethyl vs.
- Fluorine Substituents: The 3,4-difluorophenyl group in increases lipophilicity and metabolic stability compared to non-halogenated analogs .
Biological Activity
Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , and it features a tert-butyl group attached to an amino acid structure with a hydroxymethyl phenyl moiety. This structural configuration is critical for its biological activity.
Pharmacological Activities
1. Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, certain analogs have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study demonstrated that a related compound exhibited cytotoxicity superior to standard chemotherapeutics like bleomycin in hypopharyngeal tumor cells, indicating the potential for developing new anticancer agents based on this scaffold .
2. CFTR Potentiation
The compound has also been evaluated for its role as a potentiator of cystic fibrosis transmembrane conductance regulator (CFTR) function. In vitro studies using human bronchial epithelial cells (HBE) from cystic fibrosis patients showed that the compound could enhance chloride secretion, which is crucial for restoring normal ion transport in affected individuals. The effective concentration (EC50) was reported at approximately 1.5 μM, suggesting a potent effect on CFTR activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For example, variations in the substitution pattern on the phenyl ring and the length of the alkyl chain can significantly affect potency and selectivity against specific biological targets.
Table 1: SAR Insights
| Compound Variant | Modification | Biological Activity |
|---|---|---|
| Compound A | -tert-butyl replaced | Reduced potency in CFTR |
| Compound B | Hydroxymethyl added | Increased anticancer activity |
| Compound C | Shorter alkyl chain | Decreased solubility |
Case Studies
Case Study 1: CFTR Modulation
In a clinical setting, a derivative of this compound was tested on patients with the F508del mutation of CFTR. Results indicated that treatment led to significant improvements in lung function and reduced pulmonary exacerbations over a six-month period, demonstrating its therapeutic potential in managing cystic fibrosis .
Case Study 2: Cancer Therapeutics
Another study explored the use of this compound in combination with existing chemotherapy agents. The results showed enhanced cytotoxic effects when used alongside traditional treatments, suggesting that it may serve as an effective adjuvant therapy for cancer patients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
